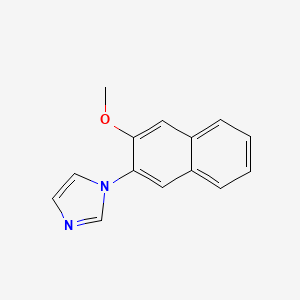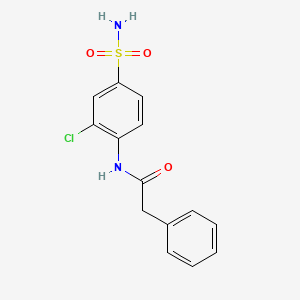
Glucagon-(1-6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucagon-(1-6) is a peptide hormone derived from the larger glucagon molecule. Glucagon itself is a 29-amino acid peptide hormone produced by the alpha cells of the pancreas. It plays a crucial role in glucose metabolism by promoting the release of glucose into the bloodstream. Glucagon-(1-6) refers to a specific segment of the glucagon peptide, encompassing the first six amino acids of the sequence. This segment retains some of the biological activity of the full-length glucagon molecule and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glucagon-(1-6) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin support. Subsequent amino acids are added sequentially in a stepwise manner, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of glucagon-(1-6) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and large-scale purification techniques, such as preparative HPLC, are used to obtain the desired peptide in high purity. The use of advanced technologies and optimized protocols ensures the efficient and cost-effective production of glucagon-(1-6) for research and therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Glucagon-(1-6) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often employed to modify the peptide for specific research or therapeutic purposes.
Common Reagents and Conditions
Oxidation: Oxidation of glucagon-(1-6) can be achieved using reagents such as hydrogen peroxide (H2O2) or performic acid. These reactions typically occur under mild conditions to prevent degradation of the peptide.
Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). These reagents help to reduce disulfide bonds within the peptide, altering its conformation and activity.
Substitution: Substitution reactions involve the replacement of specific amino acids within the peptide sequence. This can be achieved through site-directed mutagenesis or chemical modification techniques.
Major Products Formed
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the formation of reduced peptides with altered disulfide bond patterns. Substitution reactions yield peptides with modified amino acid sequences, potentially altering their biological activity.
Scientific Research Applications
Chemistry
In chemistry, glucagon-(1-6) serves as a model peptide for studying peptide synthesis, folding, and stability. Its relatively short sequence makes it an ideal candidate for investigating the effects of various chemical modifications on peptide structure and function.
Biology
In biological research, glucagon-(1-6) is used to study the mechanisms of glucagon receptor activation and signal transduction. It provides insights into the role of specific amino acid residues in receptor binding and activation, contributing to the development of novel therapeutic agents targeting glucagon receptors.
Medicine
In medicine, glucagon-(1-6) has potential therapeutic applications in the treatment of metabolic disorders such as diabetes. By understanding the structure-activity relationships of glucagon-(1-6), researchers aim to develop peptide-based drugs that can modulate glucose metabolism and improve glycemic control in diabetic patients.
Industry
In the industrial sector, glucagon-(1-6) is used in the development of diagnostic assays and analytical techniques. Its well-defined structure and biological activity make it a valuable tool for calibrating and validating analytical methods used in peptide research and development.
Mechanism of Action
The mechanism of action of glucagon-(1-6) involves its interaction with the glucagon receptor, a G protein-coupled receptor (GPCR) located on the surface of target cells. Upon binding to the receptor, glucagon-(1-6) activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates protein kinase A (PKA), which phosphorylates various target proteins involved in glucose metabolism. The activation of these signaling pathways results in the mobilization of glucose from glycogen stores in the liver, increasing blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
Glucagon-like peptide-1 (GLP-1): GLP-1 is another peptide hormone derived from the proglucagon molecule.
Exenatide: Exenatide is a synthetic GLP-1 receptor agonist used in the treatment of type 2 diabetes.
Semaglutide: Semaglutide is another GLP-1 receptor agonist with potent antidiabetic effects.
Uniqueness of Glucagon-(1-6)
Glucagon-(1-6) is unique in that it represents a specific segment of the glucagon peptide with distinct biological activity. While similar compounds like GLP-1 and its analogs primarily target insulin secretion and glucose homeostasis, glucagon-(1-6) retains the ability to activate the glucagon receptor and promote glucose release from the liver. This makes it a valuable tool for studying the specific mechanisms of glucagon receptor activation and developing targeted therapies for metabolic disorders.
Properties
CAS No. |
69658-84-0 |
|---|---|
Molecular Formula |
C29H41N9O10 |
Molecular Weight |
675.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C29H41N9O10/c1-15(40)24(28(46)36-20(29(47)48)9-16-5-3-2-4-6-16)38-23(42)12-33-26(44)19(7-8-22(31)41)35-27(45)21(13-39)37-25(43)18(30)10-17-11-32-14-34-17/h2-6,11,14-15,18-21,24,39-40H,7-10,12-13,30H2,1H3,(H2,31,41)(H,32,34)(H,33,44)(H,35,45)(H,36,46)(H,37,43)(H,38,42)(H,47,48)/t15-,18+,19+,20+,21+,24+/m1/s1 |
InChI Key |
VDWWLJRQDNTHJB-MXAMYCJDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N)O |
sequence |
HSQGTF |
Synonyms |
glucagon (1-6) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,2,3,4,4a,5,10,10a-Octahydrobenzo[g]quinoline](/img/structure/B3063480.png)
![Benzoic acid, 5-ethyl-2-[(phenylsulfonyl)amino]-](/img/structure/B3063486.png)








